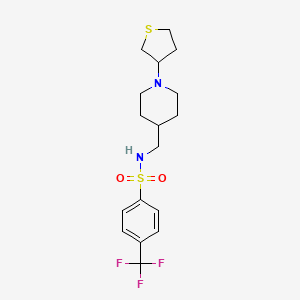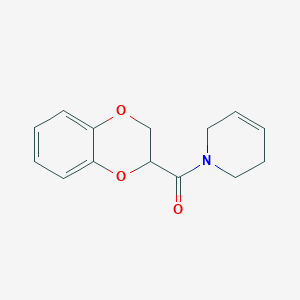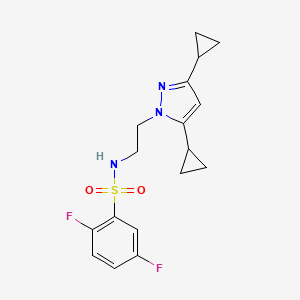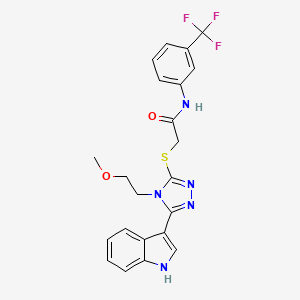
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23F3N2O2S2 and its molecular weight is 408.5. The purity is usually 95%.
BenchChem offers high-quality N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Enzyme Inhibitory Properties
- A study explored the antioxidant properties and enzyme inhibition potential of novel benzenesulfonamides, including those with piperidine structures similar to N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide. These compounds were effective in inhibiting acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are relevant in diseases like Alzheimer's and Parkinson's, as well as pigmentation disorders. They also demonstrated moderate antioxidant activity (Lolak et al., 2020).
Structural Characterization
- Research focused on the synthesis and crystal structure of benzenesulfonamide derivatives, providing insights into the molecular configuration and potential applications in drug design and material science. Studies revealed that piperidine derivatives exhibit specific conformational structures, aiding in understanding their chemical behavior and interactions (Prasad et al., 2008).
Membrane-Bound Phospholipase A2 Inhibition
- Investigations into benzenesulfonamides, similar in structure to the compound , revealed their potency as membrane-bound phospholipase A2 inhibitors. This has implications for their use in treating conditions like myocardial infarction, showcasing the therapeutic potential of these compounds (Oinuma et al., 1991).
Antimicrobial and Antifungal Properties
- Sulfonamide compounds, including those with piperidine nuclei, have been synthesized and evaluated for their antimicrobial properties. They show significant efficacy against various bacterial and fungal pathogens, suggesting their potential in developing new antimicrobial agents (Vinaya et al., 2009).
Corrosion Inhibition
- Piperidine derivatives, structurally related to N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, have been studied for their effectiveness in inhibiting the corrosion of metals. These studies contribute to understanding how such compounds can be used in industrial applications to protect metals from corrosion (Kaya et al., 2016).
Mecanismo De Acción
Target of action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . .
Mode of action
The mode of action of piperidine derivatives can vary widely depending on their specific chemical structure and the biological target they interact with
Biochemical pathways
Piperidine derivatives can affect a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can vary widely depending on their specific chemical structure
Result of action
The molecular and cellular effects of piperidine derivatives can vary widely depending on their specific targets and mode of action
Propiedades
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2S2/c18-17(19,20)14-1-3-16(4-2-14)26(23,24)21-11-13-5-8-22(9-6-13)15-7-10-25-12-15/h1-4,13,15,21H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDAXHPJXSDGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2692078.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2692079.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2692080.png)
![7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2692082.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2692083.png)

![2-[1,4]Diazepan-1-yl-1H-benzoimidazole](/img/structure/B2692086.png)
![6-chlorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2692088.png)

![[2-Methyl-1-oxo-1-[(4-thiophen-3-ylthiophen-2-yl)methylamino]propan-2-yl] acetate](/img/structure/B2692091.png)

![N-[(4-Chlorophenyl)methyl]-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2692093.png)
![diethyl 5-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2692095.png)